molecular formula C24H26N2O4 B2719322 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 850900-73-1

4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2719322
CAS No.: 850900-73-1
M. Wt: 406.482
InChI Key: GILNENKPNRBYRD-UHFFFAOYSA-N
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Description

4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromen-2-one core, which is known for its diverse biological activities, linked to a piperazine moiety through a benzo[d][1,3]dioxole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting 7,8-dimethyl-2H-chromen-2-one is then subjected to further functionalization.

The next step involves the introduction of the piperazine moiety. This is often done through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a piperazine derivative in the presence of a suitable base. The benzo[d][1,3]dioxole group is then introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-3-phenylurea: This compound shares the piperazine and benzo[d][1,3]dioxole moieties but has a different core structure.

    4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound features the benzo[d][1,3]dioxole group but has a thiazole core instead of a chromen-2-one core.

Uniqueness

The uniqueness of 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one lies in its combination of the chromen-2-one core with the piperazine and benzo[d][1,3]dioxole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic derivative that combines elements of piperazine and chromenone structures. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The molecular formula of this compound is C20H26N2O5C_{20}H_{26}N_{2}O_{5} with a molecular weight of approximately 374.44 g/mol. The structure features a chromenone backbone substituted with a piperazine moiety and a benzodioxole group, which may contribute to its biological effects.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxol derivatives as candidates for antidiabetic drugs. For instance, compounds structurally related to the benzodioxole moiety have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed IC50 values as low as 0.68 µM for some derivatives, indicating potent activity against this target .

Table 1: Inhibition of α-Amylase by Benzodioxol Derivatives

CompoundIC50 (µM)Remarks
IIa0.85Potent inhibitor
IIc0.68Strongest inhibitor
Control>150Negligible effect on normal cells

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, one study reported that a related compound demonstrated significant cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM, while showing minimal toxicity to normal cells (IC50 > 150 µM) .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance, the inhibition of monoamine oxidase (MAO) has been observed in similar chromenone derivatives, suggesting a potential mechanism for modulating neurotransmitter levels . The binding affinity and selectivity towards MAO isoforms can be influenced by structural variations at the piperazine and chromenone positions.

Case Study 1: Antidiabetic Efficacy in Vivo

A study conducted on streptozotocin-induced diabetic mice evaluated the in vivo antidiabetic effects of a related benzodioxole compound (IIc). After administration of five doses, blood glucose levels were significantly reduced from 252.2 mg/dL to 173.8 mg/dL compared to the control group, showcasing its therapeutic potential in managing diabetes .

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies on various cancer cell lines demonstrated that compounds similar to the one exhibited selective cytotoxicity. For example, one derivative showed effective inhibition against lung and breast cancer cell lines while maintaining safety profiles for normal human cell lines .

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-3-5-20-19(12-23(27)30-24(20)17(16)2)14-26-9-7-25(8-10-26)13-18-4-6-21-22(11-18)29-15-28-21/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILNENKPNRBYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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